molecular formula C7H3Cl2NO B3178009 2,5-Dichloro-4-hydroxybenzonitrile CAS No. 3336-18-3

2,5-Dichloro-4-hydroxybenzonitrile

Cat. No.: B3178009
CAS No.: 3336-18-3
M. Wt: 188.01 g/mol
InChI Key: LIDUSYSXQFAHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H3Cl2NO. It is a chlorinated derivative of benzonitrile and is known for its applications in various fields, including agriculture and scientific research. This compound is often used as an intermediate in the synthesis of other chemicals and has notable herbicidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,5-Dichloro-4-hydroxybenzonitrile typically involves the chlorination of 4-hydroxybenzonitrile. One common method includes the reaction of 4-hydroxybenzonitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2 and 5 positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on microbial activity and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Employed in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-hydroxybenzonitrile involves its interaction with specific molecular targets. In herbicidal applications, it inhibits the photosynthetic electron transport chain in plants, leading to the disruption of energy production and ultimately causing plant death. The compound’s chlorinated structure allows it to effectively bind to and inhibit key enzymes involved in photosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-4-hydroxybenzonitrile is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to bromoxynil and ioxynil, it has different reactivity and selectivity in chemical reactions. Its herbicidal activity is also distinct, making it suitable for targeting specific plant species .

Properties

IUPAC Name

2,5-dichloro-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDUSYSXQFAHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-hydroxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-4-hydroxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-4-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-4-hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-4-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.